Cas no 104636-77-3 (Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate)

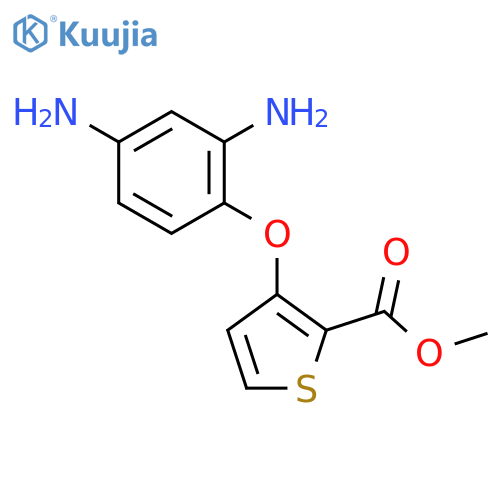

104636-77-3 structure

商品名:Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

CAS番号:104636-77-3

MF:C12H12N2O3S

メガワット:264.300281524658

MDL:MFCD04117803

CID:204116

PubChem ID:2763704

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

- 2-Thiophenecarboxylicacid, 3-(2,4-diaminophenoxy)-, methyl ester

- Methyl 3-(2,4-diaMinophenoxy)-2-thiophenecarboxylate

- 2X-0727

- METHYL3-(2,4-DIAMINOPHENOXY)-2-THIOPHENECARBOXYLATE

- J-522070

- FT-0680246

- DTXSID60377109

- 104636-77-3

- MFCD04117803

- AKOS005069983

-

- MDL: MFCD04117803

- インチ: InChI=1S/C12H12N2O3S/c1-16-12(15)11-10(4-5-18-11)17-9-3-2-7(13)6-8(9)14/h2-6H,13-14H2,1H3

- InChIKey: BHYJCDZZCPONPJ-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C=CS1)OC2=C(C=C(C=C2)N)N

計算された属性

- せいみつぶんしりょう: 264.05700

- どういたいしつりょう: 264.056863

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 116

じっけんとくせい

- 密度みつど: 1.376

- ゆうかいてん: 166-169°C

- ふってん: 432.3°Cat760mmHg

- フラッシュポイント: 215.2°C

- 屈折率: 1.665

- PSA: 115.81000

- LogP: 3.65380

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate セキュリティ情報

- 危険レベル:IRRITANT

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 043974-500mg |

Methyl 3-(2,4-diaminophenoxy)-2-thiophenecarboxylate, >95% |

104636-77-3 | >95% | 500mg |

$362.00 | 2023-09-05 | |

| abcr | AB157172-1g |

Methyl 3-(2,4-diaminophenoxy)-2-thiophenecarboxylate; . |

104636-77-3 | 1g |

€478.80 | 2025-02-18 | ||

| Matrix Scientific | 043974-5g |

Methyl 3-(2,4-diaminophenoxy)-2-thiophenecarboxylate, >95% |

104636-77-3 | >95% | 5g |

$1040.00 | 2023-09-05 | |

| A2B Chem LLC | AD80569-10mg |

METHYL 3-(2,4-DIAMINOPHENOXY)-2-THIOPHENECARBOXYLATE |

104636-77-3 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AD80569-5g |

METHYL 3-(2,4-DIAMINOPHENOXY)-2-THIOPHENECARBOXYLATE |

104636-77-3 | >95% | 5g |

$1328.00 | 2024-04-20 | |

| A2B Chem LLC | AD80569-10g |

METHYL 3-(2,4-DIAMINOPHENOXY)-2-THIOPHENECARBOXYLATE |

104636-77-3 | >95% | 10g |

$2116.00 | 2024-04-20 | |

| abcr | AB157172-1 g |

Methyl 3-(2,4-diaminophenoxy)-2-thiophenecarboxylate; . |

104636-77-3 | 1 g |

€478.80 | 2023-07-20 | ||

| Chemenu | CM130389-1g |

methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate |

104636-77-3 | 95% | 1g |

$325 | 2023-02-19 | |

| A2B Chem LLC | AD80569-1g |

METHYL 3-(2,4-DIAMINOPHENOXY)-2-THIOPHENECARBOXYLATE |

104636-77-3 | >95% | 1g |

$540.00 | 2024-04-20 | |

| A2B Chem LLC | AD80569-1mg |

METHYL 3-(2,4-DIAMINOPHENOXY)-2-THIOPHENECARBOXYLATE |

104636-77-3 | >95% | 1mg |

$201.00 | 2024-04-20 |

Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

104636-77-3 (Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 157047-98-8(Benzomalvin C)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:104636-77-3)Methyl 3-(2,4-diaminophenoxy)thiophene-2-carboxylate

清らかである:99%

はかる:1g

価格 ($):259.0